BTK Biochemical Potency: 1 nM IC₅₀ Differentiates the Azepane-Bromopyridine Scaffold from Closest Pyrazolo[1,5-a]pyrazine Congeners
The target compound (US20240083900, Example 99) was tested in a BTK in vitro enzymatic assay and achieved an IC₅₀ of 1 nM. Among closely related pyrazolo[1,5-a]pyrazine analogs within the same patent, Example 236—differing primarily in the linker and heterocycle substitution—yielded an IC₅₀ of 5.5 nM [1]. Example 79, which incorporates a distinct amide-cyclobutyl linker, showed 1.20 nM in a cellular PLCγ2 phosphorylation assay, underscoring that the azepane-methylamino scaffold delivers a unique, highly potent BTK engagement profile that is not trivially matched by other linkers even when the core pyrazolopyrazine is conserved [2].
| Evidence Dimension | BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 236: IC₅₀ = 5.5 nM; Example 79: cellular PLCγ2 IC₅₀ = 1.20 nM |
| Quantified Difference | 5.5-fold potency advantage over Example 236; comparable cellular potency to Example 79 but with structurally distinct linker |
| Conditions | In vitro BTK enzymatic assay; compound delivery in 10 mM DMSO, serially diluted, 384-well format (Greiner #781201) – BindingDB assay description for the patent series [1] |
Why This Matters
A procurement decision based solely on the pyrazolo[1,5-a]pyrazine core would miss a 5.5-fold potency gap driven by the specific azepane-methylamino linker, directly impacting the compound's suitability for lead identification or SAR exploration.
- [1] Hahn, M. et al. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. US20240083900A1, Example 99 and Example 236 BTK IC50 data; curated by BindingDB (Monomer IDs 658441 and 658410). View Source
- [2] BindingDB. Monomer ID 658433 (US20240083900, Example 79) – PLCγ2 phosphorylation assay IC50 = 1.20 nM. View Source
